JNJ 28610244

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C16H21N3O |

|---|---|

Poids moléculaire |

271.36 g/mol |

Nom IUPAC |

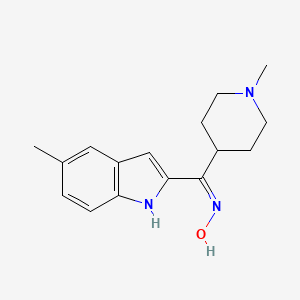

(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C16H21N3O/c1-11-3-4-14-13(9-11)10-15(17-14)16(18-20)12-5-7-19(2)8-6-12/h3-4,9-10,12,17,20H,5-8H2,1-2H3/b18-16- |

Clé InChI |

VOIJIMTXMUBFDD-VLGSPTGOSA-N |

SMILES isomérique |

CC1=CC2=C(C=C1)NC(=C2)/C(=N\O)/C3CCN(CC3)C |

SMILES canonique |

CC1=CC2=C(C=C1)NC(=C2)C(=NO)C3CCN(CC3)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JNJ-28610244

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin. Its mechanism of action is centered on the activation of the H4R, leading to the modulation of various intracellular signaling pathways and subsequent cellular responses. This guide provides a comprehensive overview of the molecular mechanisms of JNJ-28610244, focusing on its effects on key immune cells. It includes a summary of its pharmacological properties, detailed experimental protocols for assessing its activity, and a visual representation of the signaling cascades it initiates.

Core Mechanism of Action: Histamine H4 Receptor Agonism

JNJ-28610244 exerts its biological effects by binding to and activating the histamine H4 receptor. The H4R is coupled to the Gi/o family of G proteins. Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer, initiating downstream signaling events. A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The activation of the H4R by JNJ-28610244 has been demonstrated to influence several critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways, which are pivotal in regulating inflammatory responses, cell proliferation, and survival.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters of JNJ-28610244, providing a concise overview of its potency and efficacy at the histamine H4 receptor.

| Parameter | Value | Description | Reference |

| pKi | 7.3 | The negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of JNJ-28610244 to the histamine H4 receptor. | |

| pEC50 | 7.0 | The negative logarithm of the half-maximal effective concentration (EC50), representing the concentration of JNJ-28610244 that elicits 50% of its maximal effect. |

Key Cellular Effects and Signaling Pathways

Inhibition of Neutrophil Degranulation

In human neutrophils, JNJ-28610244 has been shown to be a potent inhibitor of adhesion-dependent degranulation. Specifically, it blocks the release of lactoferrin, a component of secondary granules, following stimulation with N-formylmethionyl-leucyl-phenylalanine (fMLP). This inhibitory effect is mediated through the blockade of Mac-1-dependent activation of the p38 MAPK pathway.

Induction of IL-6 Production in Mast Cells

In mouse bone marrow-derived mast cells, JNJ-28610244 induces the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). This effect is mediated through the activation of the Extracellular signal-Regulated Kinase (ERK) and PI3K signaling pathways. Furthermore, JNJ-28610244 can potentiate IL-6 production induced by lipopolysaccharide (LPS).

JNJ 28610244: A Technical Guide to its Histamine H4 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacological profile of JNJ 28610244, a potent and selective agonist for the histamine H4 receptor (H4R). The document focuses on the compound's receptor selectivity, presenting available quantitative data, outlining relevant experimental methodologies, and visualizing key biological and experimental processes.

Core Compound Profile: this compound

This compound has been identified as a specific and potent agonist for the histamine H4 receptor.[1][2] Its activity at this receptor subtype makes it a valuable tool for investigating the physiological and pathophysiological roles of the H4 receptor, particularly in the context of immune responses and inflammation.[2]

Quantitative Analysis of Receptor Selectivity

A comprehensive understanding of a compound's selectivity is paramount in drug development to predict its therapeutic window and potential off-target effects. The following tables summarize the known quantitative data for this compound's interaction with histamine receptor subtypes.

Table 1: Histamine Receptor Binding Affinity

Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. It is determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | This compound Binding Affinity (pKi) | This compound Binding Affinity (Ki, nM) | Data Source |

| Histamine H4 Receptor (H4R) | 7.3 | ~50 | [1] |

| Histamine H1 Receptor (H1R) | Data Not Publicly Available | Data Not Publicly Available | |

| Histamine H2 Receptor (H2R) | Data Not Publicly Available | Data Not Publicly Available | |

| Histamine H3 Receptor (H3R) | Data Not Publicly Available | Data Not Publicly Available |

Note: The pKi of 7.3 corresponds to a Ki value of approximately 50 nM.

Table 2: Histamine Receptor Functional Activity

Functional activity (EC50) represents the concentration of a ligand that induces a response halfway between the baseline and maximum response. It is a measure of the ligand's potency as an agonist.

| Receptor Subtype | This compound Functional Activity (pEC50) | This compound Functional Activity (EC50, nM) | Data Source |

| Histamine H4 Receptor (H4R) | 7.0 | 100 | [1] |

| Histamine H1 Receptor (H1R) | Data Not Publicly Available | Data Not Publicly Available | |

| Histamine H2 Receptor (H2R) | Data Not Publicly Available | Data Not Publicly Available | |

| Histamine H3 Receptor (H3R) | Data Not Publicly Available | Data Not Publicly Available |

Note: The pEC50 of 7.0 corresponds to an EC50 value of 100 nM.

Off-Target Selectivity

A broad off-target screening is crucial to identify any unintended interactions with other receptors, ion channels, enzymes, and transporters. At present, a comprehensive off-target selectivity panel for this compound is not publicly available.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of the compound's mechanism of action and how its properties are determined.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H4 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is pivotal in modulating immune cell functions.

References

JNJ-28610244: A Technical Guide to its Preclinical Pharmacology and Inferred Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28610244 is a potent and selective synthetic agonist for the histamine H4 receptor (H4R).[1][2][3][4][5][6][7][8][9] It is a crucial pharmacological tool for the preclinical investigation of H4R-mediated pathways in various physiological and pathological processes, particularly in the realms of inflammation, immune response, and pruritus. This document provides a comprehensive overview of the pharmacology of JNJ-28610244, summarizing its binding affinity, functional activity, and in vivo effects. While specific public toxicological data for JNJ-28610244 is limited, this guide will touch upon the general considerations for compounds of this class. All quantitative data are presented in structured tables, and key mechanisms and experimental workflows are visualized using diagrams.

Pharmacology

Mechanism of Action

JNJ-28610244 functions as a selective agonist at the histamine H4 receptor.[1][2][3][4][5][6][7][8][9] The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, as well as on some sensory neurons.[10][11] Upon binding, JNJ-28610244 activates the H4R, leading to the initiation of downstream intracellular signaling cascades. The specific signaling pathway activated can be cell-type dependent but often involves Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of MAPK/ERK and PI3K pathways.

In Vitro Pharmacology

JNJ-28610244 has been characterized across a range of in vitro assays to determine its affinity and functional activity at the H4R.

Table 1: Receptor Binding Affinity of JNJ-28610244

| Receptor/Species | Ki (nM) | Notes |

| Human H4R | 17-53 | Range for a series of indole and benzimidazole oxime piperidines including JNJ-28610244.[1] |

| Mouse H4R | High Affinity | Specific Ki not stated, but demonstrated high affinity.[1] |

| Rat H4R | Moderate Affinity | Specific Ki not stated.[1] |

| Guinea Pig H4R | Moderate Affinity | Specific Ki not stated.[1] |

| Monkey H4R | Moderate Affinity | Specific Ki not stated.[1] |

| Dog H4R | Poor Affinity | [1] |

| Other Histamine Receptors (H1R, H2R, H3R) | >80-fold selectivity over other histamine receptors. | Excellent selectivity.[1][2][3] |

Table 2: In Vitro Functional Activity of JNJ-28610244

| Assay System | Observed Effect | Degree of Agonism | Reference |

| Transfected Reporter Systems (Human H4R) | Agonist activity | Dependent on the system, ranging from partial to full agonist. | [1][8] |

| Human Eosinophil Shape Change | Induction of shape change | Agonist activity observed. | [1] |

| Mouse Bone Marrow-Derived Mast Cells | Induction of calcium response and IL-6 production. | Full agonist. | [1] |

| Leydig Cells (MA-10 cell line) | Inhibition of steroidogenesis and proliferation. | Agonist activity. | [11] |

| Human Neutrophils | Inhibition of fMLP-induced degranulation. | Agonist activity. | [9] |

In Vivo Pharmacology

In vivo studies, primarily in murine models, have been instrumental in elucidating the physiological consequences of H4R activation by JNJ-28610244.

Table 3: In Vivo Effects of JNJ-28610244

| Animal Model | Administration Route | Observed Effect | Reference |

| Mice (BALB/c) | Intradermal Injection | Induction of scratching behavior (pruritus). | [1][2][3][4][5][6][7][8] |

This pruritic response is a hallmark in vivo effect of H4R agonists and is absent in H4R-deficient mice, confirming the specificity of JNJ-28610244.[7]

Signaling Pathways and Experimental Workflow

H4R-Mediated Signaling in Mast Cells

Activation of the H4R by JNJ-28610244 in mast cells can lead to the production of pro-inflammatory cytokines like IL-6. This process can be further potentiated by other inflammatory stimuli, such as lipopolysaccharide (LPS), through the convergence of signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. researchgate.net [researchgate.net]

- 7. Peripheral Neuronal Mechanism of Itch - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [PDF] Pharmacology and Clinical Activity of Toreforant, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]

- 9. Interleukin-5 pathway inhibition in the treatment of eosinophilic respiratory disorders: evidence and unmet needs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 化学品供应信息列表第2927页 [chemicalbook.com]

JNJ-28610244: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of JNJ-28610244, a potent and selective histamine H4 receptor (H4R) agonist. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Properties and Structure

JNJ-28610244 is a small molecule with the IUPAC name (Z)-(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone oxime. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1251462-28-8[1] |

| Molecular Formula | C₁₆H₂₁N₃O[1] |

| Molecular Weight | 271.36 g/mol [1] |

| Appearance | Solid Powder[2] |

| Solubility | Soluble in DMSO[2] |

| SMILES | CN1CCC(/C(=N\O)/C2=CC3=C(N2)C=C(C)C=C3)CC1 |

| InChI Key | VOIJIMTXMUBFDD-VLGSPTGOSA-N[1] |

Biological Activity and Mechanism of Action

JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R), with a pKi of 7.3 and a pEC50 of 7.0.[2][3] The H4 receptor is primarily expressed on cells of hematopoietic origin, including neutrophils, and is involved in inflammatory and immune responses.

The primary mechanism of action for JNJ-28610244 involves the inhibition of Mac-1 (Macrophage-1 antigen)-dependent degranulation in human neutrophils.[1] This effect is mediated through the blockade of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1]

Signaling Pathway

The engagement of the H4 receptor by JNJ-28610244 initiates a signaling cascade that interferes with the downstream signals from the Mac-1 integrin, a key receptor in neutrophil adhesion and activation. This ultimately leads to the inhibition of p38 MAPK phosphorylation and subsequent reduction in the release of granular contents, such as lactoferrin.

Caption: JNJ-28610244 signaling pathway in neutrophils.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for studying the effects of JNJ-28610244 on neutrophil function.

Isolation of Human Neutrophils

Objective: To isolate a pure population of neutrophils from human peripheral blood.

Methodology:

-

Collect whole blood from healthy donors into heparinized tubes.

-

Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

-

Layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge at 400 x g for 30 minutes at room temperature.

-

After centrifugation, discard the upper layers containing plasma, mononuclear cells, and the density gradient medium.

-

The pellet at the bottom contains red blood cells and neutrophils. Resuspend the pellet in PBS.

-

Lyse the red blood cells using a hypotonic solution.

-

Wash the remaining neutrophil pellet with PBS and resuspend in an appropriate buffer for subsequent experiments.

-

Assess cell purity and viability using a hemocytometer and trypan blue exclusion.

Neutrophil Degranulation Assay (Lactoferrin Release)

Objective: To measure the effect of JNJ-28610244 on fMLP-induced degranulation of neutrophils by quantifying the release of lactoferrin.

Methodology:

-

Pre-treat isolated human neutrophils with varying concentrations of JNJ-28610244 (e.g., 0.1, 1, 10 µM) or vehicle control for 15 minutes at 37°C.

-

Stimulate the neutrophils with 1 µM N-formylmethionyl-leucyl-phenylalanine (fMLP) for 30 minutes at 37°C to induce degranulation.

-

Centrifuge the samples at 400 x g for 5 minutes to pellet the cells.

-

Collect the supernatant, which contains the released granular proteins.

-

Quantify the amount of lactoferrin in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Express the results as a percentage of the total lactoferrin content, which can be determined by lysing an equal number of untreated neutrophils.

p38 MAPK Activation Assay (Western Blot)

Objective: To determine the effect of JNJ-28610244 on the phosphorylation of p38 MAPK in neutrophils.

Methodology:

-

Pre-treat isolated human neutrophils with JNJ-28610244 (e.g., 10 µM) or vehicle control for 15 minutes at 37°C.

-

Stimulate the neutrophils with an appropriate agonist (e.g., fMLP) for a short period (e.g., 5-15 minutes) at 37°C.

-

Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the total protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

In Vivo Experimental Model: Experimental Autoimmune Encephalomyelitis (EAE)

JNJ-28610244 has been investigated in animal models of autoimmune diseases, such as Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.

EAE Induction and Treatment Protocol

Objective: To induce EAE in mice and evaluate the therapeutic potential of JNJ-28610244.

Methodology:

-

EAE Induction:

-

Emulsify myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

-

Immunize female C57BL/6 mice subcutaneously with the MOG/CFA emulsion on day 0.

-

Administer pertussis toxin intraperitoneally on days 0 and 2 post-immunization.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

-

-

Treatment:

-

Once mice develop a clinical score of 1-2, begin treatment with JNJ-28610244 or vehicle control.

-

Administer JNJ-28610244 daily via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose.

-

Continue treatment for a specified period and monitor the clinical scores daily.

-

-

Outcome Measures:

-

Compare the clinical scores between the JNJ-28610244-treated and vehicle-treated groups to assess the therapeutic efficacy.

-

At the end of the study, tissues such as the spinal cord and brain can be collected for histological analysis of inflammation and demyelination.

-

Caption: Experimental workflow for EAE studies.

References

- 1. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Detection of lactoferrin and myeloperoxidase release from single neutrophils by a protein A plaque assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (Z)-(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for (Z)-(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone oxime, a molecule of interest in medicinal chemistry. This document outlines a two-step synthesis, commencing with the preparation of the ketone precursor followed by its conversion to the target oxime. Detailed experimental protocols, quantitative data from analogous reactions, and procedural diagrams are presented to facilitate laboratory synthesis.

Synthetic Strategy Overview

The synthesis of (Z)-(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone oxime is proposed to proceed via a two-step sequence:

-

Step 1: Friedel-Crafts Acylation - Synthesis of the ketone intermediate, (5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone, via the acylation of 5-methyl-1H-indole with 1-methylpiperidine-4-carbonyl chloride.

-

Step 2: Oximation - Conversion of the synthesized ketone to the corresponding (Z)-oxime using hydroxylamine hydrochloride.

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of (5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone (Ketone Precursor)

This procedure details the Friedel-Crafts acylation of 5-methyl-1H-indole.

Materials:

-

5-Methyl-1H-indole

-

1-Methylpiperidine-4-carbonyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-methylpiperidine-4-carbonyl chloride (1.1 eq.) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition is complete, add a solution of 5-methyl-1H-indole (1.0 eq.) in anhydrous dichloromethane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ketone.

Step 2: Synthesis of (Z)-(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone oxime

This protocol describes the oximation of the ketone precursor. A common method involves the reaction of a ketone with hydroxylamine hydrochloride.[1]

Materials:

-

(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium Acetate (CH₃COONa) or Pyridine

-

Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve the ketone (1.0 eq.) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.) in water to the flask. Alternatively, pyridine can be used as the base instead of sodium acetate.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude oxime.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure (Z)-oxime.

Data Presentation

Table 1: Representative Yields for Friedel-Crafts Acylation of Indoles

| Indole Derivative | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |

| Indole | Acetyl chloride | AlCl₃ | CS₂ | 80 | Generic |

| 2-Methylindole | Benzoyl chloride | ZnCl₂ | Nitrobenzene | 75 | Generic |

| 5-Bromoindole | Propionyl chloride | SnCl₄ | Dichloromethane | 85 | Generic |

Table 2: Representative Yields for Oximation of Heterocyclic Ketones

| Ketone | Oximation Conditions | Yield (%) | Reference |

| 1-Benzyl-4-piperidone | NH₂OH·HCl, NaOAc, EtOH/H₂O, reflux | 92 | Generic |

| 2-Acetylpyridine | NH₂OH·HCl, Pyridine, EtOH, reflux | 88 | Generic |

| 3-Benzoylthiophene | NH₂OH·HCl, NaOAc, EtOH/H₂O, reflux | 95 | Generic |

Mandatory Visualizations

Diagram 1: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts acylation.

Diagram 2: Oximation Reaction Workflow

Caption: Experimental workflow for oximation.

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for the preparation of (Z)-(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone oxime. The described Friedel-Crafts acylation followed by oximation represents a standard and reliable approach for the synthesis of this and structurally related compounds. The provided experimental protocols and representative data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic molecules for drug discovery and development. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

The Histamine H4 Receptor: A Pivotal Regulator of Neutrophil Degranulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on hematopoietic cells, has emerged as a critical modulator of neutrophil function. While initially characterized for its role in chemotaxis and immune cell recruitment, a growing body of evidence reveals a nuanced and potent role for the H4 receptor in regulating neutrophil degranulation. This technical guide synthesizes the current understanding of the H4 receptor's involvement in this process, providing a comprehensive overview of the signaling pathways, quantitative data from key experimental findings, and detailed methodological insights. A key finding is that H4 receptor activation, contrary to its pro-inflammatory role in chemotaxis, acts as a potent inhibitor of adhesion-dependent neutrophil degranulation, primarily through the modulation of the p38 MAPK signaling pathway. This dual functionality presents both challenges and opportunities for the development of novel therapeutic agents targeting neutrophil-mediated inflammatory diseases.

Introduction

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against invading pathogens. A crucial aspect of their function is the release of a diverse arsenal of effector molecules stored within their granules through a process known as degranulation. These granules, broadly classified as azurophilic (primary), specific (secondary), gelatinase (tertiary), and secretory vesicles, contain a variety of proteases, antimicrobial peptides, and other inflammatory mediators. While essential for host defense, excessive or inappropriate neutrophil degranulation can lead to significant tissue damage and is a hallmark of numerous inflammatory diseases.

The histamine H4 receptor is the fourth and most recently identified histamine receptor subtype. Its expression is largely restricted to cells of the immune system, including neutrophils, eosinophils, mast cells, and T cells, positioning it as a key player in immunomodulation[1]. The role of the H4 receptor in neutrophil biology is complex, with evidence supporting its involvement in both pro-inflammatory processes like chemotaxis and anti-inflammatory actions such as the inhibition of degranulation. This guide will focus on the latter, providing a detailed examination of the mechanisms by which the H4 receptor governs the release of neutrophil granules.

The Dichotomous Role of the H4 Receptor in Neutrophil Function

The H4 receptor exhibits a fascinating duality in its influence on neutrophil behavior. On one hand, H4 receptor activation is implicated in promoting neutrophil chemotaxis and recruitment to sites of inflammation[1][2]. This pro-inflammatory role is supported by in vivo studies where H4 receptor antagonists have been shown to reduce neutrophil infiltration in models of peritonitis[3].

Conversely, compelling in vitro evidence demonstrates that the H4 receptor acts as a potent inhibitor of adhesion-dependent neutrophil degranulation[4][5]. This inhibitory effect is particularly relevant in the context of neutrophils adhering to biological surfaces, a critical step in their extravasation and function at inflammatory sites. This seemingly contradictory dual role suggests a sophisticated regulatory mechanism where the H4 receptor may fine-tune the neutrophil response, promoting their arrival at the site of inflammation while simultaneously restraining their degranulation to prevent excessive tissue damage.

Signaling Pathways in H4 Receptor-Mediated Inhibition of Degranulation

The inhibitory effect of the H4 receptor on neutrophil degranulation is primarily mediated through the Gαi/o signaling pathway, leading to the inhibition of downstream effector molecules. A central player in this cascade is the p38 mitogen-activated protein kinase (MAPK)[4][5].

-

Gαi/o-p38 MAPK Axis: Upon activation by agonists such as histamine or the selective H4R agonist JNJ 28610244, the H4 receptor couples to Gαi/o proteins. This leads to the inhibition of the p38 MAPK signaling pathway, a critical regulator of neutrophil degranulation[4][5][6]. The precise molecular steps linking Gαi/o activation to p38 MAPK inhibition in this context are still under investigation.

-

β-Arrestin Signaling and Biased Agonism: The concept of biased agonism adds another layer of complexity to H4 receptor signaling. The widely used H4 receptor "antagonist," JNJ 7777120, has been shown to act as a biased agonist, inhibiting G protein-dependent signaling while simultaneously activating β-arrestin recruitment[1][7][8][9]. β-arrestins are known to modulate various signaling pathways, including those involved in inflammation and cell migration[10]. While the direct impact of JNJ 7777120-induced β-arrestin signaling on neutrophil degranulation is not yet fully elucidated, it is a critical consideration for interpreting experimental data and for the design of future H4R-targeting therapeutics.

Below is a diagram illustrating the key signaling pathways involved in H4 receptor-mediated inhibition of neutrophil degranulation.

Quantitative Data on H4 Receptor Modulation of Neutrophil Degranulation

Several key studies have provided quantitative data on the effects of H4 receptor agonists and antagonists on neutrophil degranulation, primarily by measuring the release of lactoferrin, a marker for specific granules, and myeloperoxidase (MPO), a marker for azurophilic granules.

Table 1: Effect of H4 Receptor Ligands on fMLP-Induced Neutrophil Degranulation (Lactoferrin Release)

| Compound | Type | Concentration | Effect on fMLP (1 µM)-induced Lactoferrin Release | Reference |

| Histamine | Agonist | 0.001 - 1 µM | Inhibition | [4][5] |

| This compound | Agonist | 0.1 - 10 µM | Inhibition | [4][5] |

| JNJ 7777120 | Antagonist | Not specified | Reverses histamine-induced inhibition | [4][5] |

| JNJ 28307474 | Antagonist | Not specified | Reverses histamine-induced inhibition | [4][5] |

Note: Total inhibition of degranulation was observed with 0.1 µM histamine and 10 µM this compound[4][5].

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of highly pure and viable neutrophils from human peripheral blood using a density gradient centrifugation method.

Materials:

-

Anticoagulated (e.g., with EDTA, heparin, or citrate) whole human blood

-

Density gradient medium (e.g., Polymorphprep™, Ficoll-Paque™)

-

Red Blood Cell (RBC) Lysis Buffer

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

Procedure:

-

Blood Collection and Dilution: Collect whole blood into tubes containing an anticoagulant. Dilute the blood 1:1 with HBSS or PBS.

-

Density Gradient Centrifugation:

-

Carefully layer the diluted blood over the density gradient medium in a centrifuge tube.

-

Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers will be visible. The neutrophil layer will be located below the mononuclear cell layer.

-

-

Neutrophil Collection: Carefully aspirate and discard the upper layers (plasma and mononuclear cells). Collect the neutrophil-rich layer.

-

Red Blood Cell Lysis:

-

Wash the collected neutrophils with HBSS or PBS.

-

Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

-

Add an excess of HBSS or PBS to stop the lysis and centrifuge to pellet the neutrophils.

-

-

Washing and Resuspension: Wash the neutrophil pellet twice with HBSS or PBS. Resuspend the final neutrophil pellet in an appropriate buffer (e.g., HBSS with 0.1% BSA) for subsequent experiments.

-

Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Purity can be assessed by cytospin and staining.

Protocol 2: fMLP-Induced Neutrophil Degranulation Assay (Lactoferrin Release)

This assay measures the release of lactoferrin from the specific granules of neutrophils upon stimulation with N-formylmethionyl-leucyl-phenylalanine (fMLP).

Materials:

-

Isolated human neutrophils

-

fMLP (N-formylmethionyl-leucyl-phenylalanine)

-

H4 receptor agonist (e.g., histamine, this compound)

-

H4 receptor antagonist (e.g., JNJ 7777120)

-

Lactoferrin ELISA kit

-

96-well microplate

Procedure:

-

Neutrophil Preparation: Resuspend isolated neutrophils to a concentration of 1 x 10^6 cells/mL in a suitable buffer.

-

Pre-incubation with H4R Ligands:

-

For agonist studies, pre-incubate the neutrophils with varying concentrations of the H4 receptor agonist for 15-30 minutes at 37°C.

-

For antagonist studies, pre-incubate the neutrophils with the H4 receptor antagonist for 15-30 minutes at 37°C before adding the H4 receptor agonist.

-

-

Stimulation: Add fMLP to a final concentration of 1 µM to stimulate degranulation. Incubate for 30-60 minutes at 37°C.

-

Sample Collection: Centrifuge the microplate to pellet the neutrophils. Carefully collect the supernatant, which contains the released lactoferrin.

-

Lactoferrin Quantification: Measure the concentration of lactoferrin in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

Protocol 3: Myeloperoxidase (MPO) Release Assay

This colorimetric assay measures the release of myeloperoxidase from the azurophilic granules of neutrophils.

Materials:

-

Isolated human neutrophils

-

Stimulant (e.g., fMLP, PMA)

-

MPO assay kit (containing a substrate like o-dianisidine or TMB)

-

Hydrogen peroxide (H₂O₂)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Neutrophil Stimulation: Follow a similar procedure as in Protocol 2 to pre-incubate neutrophils with H4 receptor ligands and then stimulate with an appropriate agonist.

-

Sample Collection: Collect the supernatant after centrifugation.

-

MPO Activity Measurement:

-

In a new 96-well plate, add the supernatant samples.

-

Add the MPO substrate and H₂O₂ solution as per the kit instructions.

-

Incubate for the recommended time at the specified temperature.

-

Stop the reaction if required by the protocol.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculate the MPO activity based on a standard curve.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the effect of H4 receptor modulation on neutrophil degranulation.

Conclusion and Future Directions

The histamine H4 receptor plays a complex and significant role in regulating neutrophil degranulation. While its involvement in promoting neutrophil chemotaxis suggests a pro-inflammatory function, its potent inhibition of adhesion-dependent degranulation highlights a previously underappreciated anti-inflammatory capacity. This dual functionality underscores the need for a deeper understanding of the context-dependent signaling of the H4 receptor in neutrophils.

Future research should focus on several key areas:

-

Dissecting the Dual Role: Further investigation is needed to elucidate the molecular switches that determine whether H4 receptor activation leads to chemotaxis or inhibition of degranulation. This may involve studying the interplay of different signaling pathways and the influence of the local microenvironment.

-

Investigating Biased Agonism: The implications of biased agonism at the H4 receptor, particularly with commonly used research tools like JNJ 7777120, require careful examination in the context of neutrophil function. The development of truly neutral antagonists and pathway-specific agonists will be crucial for these studies.

-

In Vivo Validation: While in vitro studies have been informative, more in vivo research is needed to confirm the inhibitory role of H4 receptor activation on neutrophil degranulation in relevant disease models.

-

Therapeutic Potential: The inhibitory effect of H4 receptor agonists on neutrophil degranulation suggests a potential therapeutic avenue for inflammatory diseases characterized by excessive neutrophil activation and tissue damage. Conversely, H4 receptor antagonists may be beneficial in conditions where neutrophil recruitment is the primary driver of pathology.

A thorough understanding of the multifaceted role of the H4 receptor in neutrophil biology will be instrumental in the development of novel and targeted therapies for a wide range of inflammatory disorders. This technical guide provides a solid foundation for researchers and drug development professionals to advance our knowledge in this exciting and rapidly evolving field.

References

- 1. [PDF] Agonist-Biased Signaling at the Histamine H4 Receptor: JNJ7777120 Recruits β-Arrestin without Activating G Proteins | Semantic Scholar [semanticscholar.org]

- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MPO activity [bio-protocol.org]

- 5. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo characterization of zymosan-induced mouse peritoneal inflammation. | Semantic Scholar [semanticscholar.org]

- 7. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multifaceted role of β-arrestins in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-28610244: A Histamine H4 Receptor Agonist and its Inhibitory Role on p38 MAPK Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R). Contrary to a potential interpretation of "JNJ-28610244 and p38 MAPK activation," this guide clarifies that JNJ-28610244 does not directly activate p38 mitogen-activated protein kinase (MAPK). Instead, through its agonistic action on the H4R, JNJ-28610244 serves as an inhibitor of p38 MAPK activation in specific cellular contexts, particularly in human neutrophils. This document provides a comprehensive overview of the mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways to elucidate the relationship between JNJ-28610244 and the p38 MAPK signaling cascade.

Introduction to JNJ-28610244

JNJ-28610244 is a research chemical identified as a potent and selective agonist for the histamine H4 receptor.[1] The H4R is the fourth identified histamine receptor and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[2] Its involvement in inflammatory and immune responses has made it a target for therapeutic intervention in various diseases.[2]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. This pathway plays a central role in regulating cellular processes such as inflammation, apoptosis, and cell differentiation. Activation of p38 MAPK involves a series of phosphorylation events, and its dysregulation is implicated in numerous inflammatory diseases.

JNJ-28610244 and the Inhibition of p38 MAPK Activation

The primary evidence for the role of JNJ-28610244 in the p38 MAPK pathway comes from studies on human neutrophils. Research has demonstrated that engagement of the histamine H4 receptor by JNJ-28610244 leads to the blockade of Mac-1-dependent activation of p38 MAPK.[3] This inhibitory effect is observed in neutrophils stimulated with N-formylmethionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant.[3]

Quantitative Data

The following table summarizes the available quantitative data for JNJ-28610244.

| Parameter | Value | Species | Receptor/Enzyme | Notes | Reference |

| pKi | 7.3 | - | Histamine H4 Receptor | Binding affinity. | [1] |

| pEC50 | 7.0 | - | Histamine H4 Receptor | Functional potency as an agonist. | [1] |

| Concentration for Inhibition of Degranulation | 0.1–10 μM | Human | - | Pretreatment of neutrophils. Total inhibition at 10 μM.[3] | [3] |

| Concentration for Blocking p38 MAPK Activation | Not explicitly quantified with an IC50 value, but observed with pretreatment at 0.1–10 μM. | Human | p38 MAPK | Inhibition of fMLP-induced activation. | [3] |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway where JNJ-28610244, through H4R activation, inhibits fMLP-induced p38 MAPK activation in human neutrophils.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Neutrophil Isolation

-

Source: Human peripheral blood from healthy, consenting donors.

-

Anticoagulant: Acid citrate dextrose.

-

Procedure:

-

Perform dextran sedimentation to separate erythrocytes.

-

Layer the leukocyte-rich plasma onto a discontinuous Percoll gradient.

-

Centrifuge to separate neutrophils from mononuclear cells.

-

Lyse any remaining erythrocytes with a hypotonic solution.

-

Wash the purified neutrophils in a suitable buffer (e.g., HBSS without Ca²⁺ and Mg²⁺).

-

Resuspend the cells in the appropriate buffer for subsequent assays.

-

Assess cell viability using a method such as trypan blue exclusion.

-

Neutrophil Degranulation Assay (Lactoferrin Release)

-

Cell Preparation: Pre-warm isolated neutrophils to 37°C.

-

Pretreatment: Incubate neutrophils with varying concentrations of JNJ-28610244 (e.g., 0.1–10 μM) or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

-

Stimulation: Add fMLP (e.g., 1 μM) to induce degranulation and incubate for a further period (e.g., 15 minutes) at 37°C.

-

Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Supernatant Analysis:

-

Collect the supernatants.

-

Measure the concentration of lactoferrin (a marker for the degranulation of specific granules) using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

-

-

Data Analysis: Express lactoferrin release as a percentage of the total cellular content (determined by lysing an equivalent number of cells).

Western Blot for p38 MAPK Phosphorylation

-

Cell Treatment: Treat neutrophils as described in the degranulation assay (pretreatment with JNJ-28610244 followed by fMLP stimulation).

-

Cell Lysis:

-

After stimulation, immediately lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).

-

Sample Preparation:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil for 5 minutes to denature the proteins.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the effect of JNJ-28610244 on p38 MAPK phosphorylation in neutrophils.

Conclusion

JNJ-28610244 is a valuable pharmacological tool for studying the function of the histamine H4 receptor. Its role in the p38 MAPK signaling pathway is inhibitory, specifically blocking the activation of p38 MAPK in fMLP-stimulated neutrophils. This inhibitory action has implications for understanding the regulation of inflammatory responses in these cells. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the intricate signaling networks involving the histamine H4 receptor and the p38 MAPK pathway.

References

Histamine H4 Receptor Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Histamine H4 receptor (H4R) is the most recently identified of the four histamine receptor subtypes and a member of the G-protein coupled receptor (GPCR) superfamily.[1] Primarily expressed in cells of hematopoietic origin, such as mast cells, eosinophils, basophils, dendritic cells, and T cells, the H4R is a critical regulator of immune and inflammatory responses.[1][2][3] Its discovery has unveiled new therapeutic avenues for a range of pathologies, including allergic and autoimmune diseases, chronic pruritus, and cancer.[2][3][4] This guide provides a comprehensive overview of the core signaling pathways of the H4R, detailed experimental protocols for its study, and a summary of quantitative data on ligand interactions.

Core Signaling Pathways

The H4R primarily couples to the Gαi/o family of G-proteins, initiating a cascade of intracellular events.[5][6] However, signaling through β-arrestin has also been characterized, highlighting the potential for biased agonism at this receptor.[7][8]

G-Protein Dependent Signaling

Upon agonist binding, the H4R facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o and Gβγ subunits.[8]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][6]

-

Calcium Mobilization: The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[10][11][12] This increase in intracellular calcium is a key signal for various cellular responses, including chemotaxis.[2][10]

-

MAPK Pathway Activation: The H4R can also modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK, JNK, and p38 MAPK.[1][13][14] This activation can be initiated by both G-protein subunits and β-arrestin and plays a role in regulating gene expression and cell survival.[6][13]

Caption: G-protein dependent signaling cascade of the Histamine H4 receptor.

β-Arrestin Dependent Signaling

Following agonist-induced activation, the H4R is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[7][8][15]

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization.[15] β-arrestin also acts as a scaffold protein, linking the receptor to the endocytic machinery (e.g., clathrin and AP2), which facilitates receptor internalization into endosomes.[15]

-

G-Protein Independent Signaling: β-arrestin can initiate its own signaling cascades. For the H4R, β-arrestin has been shown to mediate the activation of the MAPK pathway, independent of G-protein activation.[7][8] This phenomenon of ligand-directed signaling, where a ligand can preferentially activate one pathway over another (e.g., β-arrestin over G-protein), is known as biased agonism.[7] The antagonist JNJ7777120, for instance, has been shown to recruit β-arrestin without activating G-proteins.[7]

Caption: β-arrestin mediated signaling and receptor regulation of the H4R.

Quantitative Data on Ligand Interactions

The following tables summarize key quantitative data for various H4R ligands.

Table 1: Agonist Potencies (EC50/pEC50)

| Compound | Assay Type | Species/Cell Line | EC50 (nM) | pEC50 | Reference(s) |

| Histamine | IL-12p70 Secretion | Human Monocytes | - | 5.7 - 6.9 | [16] |

| Histamine | Ca2+ Influx | Human Monocytes | 1000 | 6.0 | [16] |

| Histamine | Chemotaxis | Human Monocytes | 8 | 8.1 | [16] |

| Histamine | mini-Gsi Recruitment | HEK293T | - | 6.60 ± 0.10 | [5] |

| 4-Methylhistamine | cAMP Inhibition | SK-N-MC (human H4R) | - | ~7.5 | [17] |

| VUF 8430 | various | various | - | - | [18] |

Table 2: Antagonist Affinities and Potencies (Ki/IC50/pIC50)

| Compound | Assay Type | Species/Cell Line | Ki (nM) | IC50 (nM) | pIC50 | Reference(s) |

| JNJ7777120 | Eosinophil Shape Change | Human Eosinophils | 4 | - | - | [19] |

| JNJ7777120 | Eosinophil Chemotaxis | Human Eosinophils | 5 | - | - | [19] |

| Thioperamide | Eosinophil Shape Change | Human Eosinophils | 27 | - | - | [19] |

| Thioperamide | Eosinophil Chemotaxis | Human Eosinophils | 26 | - | - | [19] |

| H4 Receptor antagonist 1 | Inverse Agonism | Not Specified | - | 19 | - | [20][21] |

| H4R antagonist 1 | Antagonism | Not Specified | - | 27 | - | [21] |

| H4 antagonist 48 | Radioligand Binding | CHO-K1 (human H4R) | - | 27 | 7.57 | [22] |

| H4 antagonist 48 | Radioligand Binding | CHO-K1 (mouse H4R) | - | 290 | 6.54 | [22] |

| Izuforant | Eosinophil Shape Change | Human Whole Blood | - | 65.1 - 72.2 | - | [23] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This protocol is used to determine the affinity of a ligand for the H4R by measuring its ability to compete with a radiolabeled ligand.[1]

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human H4R.

-

Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).[1]

-

-

Binding Reaction:

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[1]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.

-

Determine the Ki value using the Cheng-Prusoff equation.[1]

-

Caption: Experimental workflow for a radioligand binding assay.

Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following H4R activation.[1][24]

Methodology:

-

Cell Preparation:

-

Plate H4R-expressing cells (e.g., HEK293/H4R/Gα16) in a black, clear-bottom 96-well plate.[1][24]

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-3) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[1][25]

-

Incubate to allow for dye uptake and de-esterification.[1]

-

-

Compound Addition and Signal Detection:

-

Use a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated injection system.[1][24]

-

Measure the baseline fluorescence.

-

Inject the agonist at varying concentrations and immediately begin recording the fluorescence intensity over time.[1]

-

For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.[1]

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity from the baseline.

-

Plot the response against the logarithm of the agonist concentration to determine the EC50 value.

-

For antagonists, calculate the IC50 value.[1]

-

Caption: Experimental workflow for a calcium mobilization assay.

Chemotaxis Assay

This protocol assesses the migration of cells in response to an H4R agonist.[1]

Methodology:

-

Cell Preparation:

-

Isolate primary immune cells (e.g., eosinophils or mast cells) or use an H4R-expressing cell line.

-

Resuspend the cells in a chemotaxis buffer.[1]

-

-

Assay Setup:

-

Incubation and Cell Quantification:

-

Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.[1]

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.[1]

-

-

Data Analysis:

-

Quantify the number of migrated cells for each condition.

-

Plot the number of migrated cells against the agonist concentration to determine the chemotactic response.

-

Caption: Experimental workflow for a chemotaxis assay.

Conclusion

The Histamine H4 receptor presents a complex and compelling target for therapeutic intervention in a variety of inflammatory and immune-related disorders. A thorough understanding of its dual signaling capabilities through G-protein and β-arrestin pathways is crucial for the rational design of novel therapeutics, including biased agonists that can selectively modulate desired cellular responses. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to unraveling the intricate biology of the H4R and developing innovative treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 10. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells [frontiersin.org]

- 13. Histamine H4 receptor activation alleviates neuropathic pain through differential regulation of ERK, JNK, and P38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

- 20. medchemexpress.com [medchemexpress.com]

- 21. histamine h4 receptor antagonist-1 — TargetMol Chemicals [targetmol.com]

- 22. H4 antagonist 48 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 23. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. genscript.com [genscript.com]

- 25. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

JNJ-28610244 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of key in vitro assays to characterize the activity of JNJ-28610244, a potent and selective histamine H4 receptor (H4R) agonist. The included methodologies cover receptor binding, cellular functional assays, and signaling pathway analysis.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of JNJ-28610244.

| Parameter | Species | Assay Type | Cell Line/System | Value |

| pKi | Human | Radioligand Binding | CHO cells expressing hH4R | 7.3[1] |

| pEC50 | Human | Functional Assay | Not Specified | 7.0 |

Histamine H4 Receptor Signaling Pathway

Activation of the histamine H4 receptor by an agonist such as JNJ-28610244 initiates a cascade of intracellular signaling events. The H4R is coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunit can activate phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+) and the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. These signaling events ultimately mediate the various cellular responses to H4R activation, including chemotaxis and modulation of inflammatory mediator release.

References

JNJ-28610244: Application Notes and Protocols for In Vivo Experimental Models

For Researchers, Scientists, and Drug Development Professionals

Introduction:

JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R)[1]. The histamine H4 receptor is a key player in inflammatory responses, primarily expressed on cells of hematopoietic origin, including neutrophils, eosinophils, mast cells, and dendritic cells. Activation of the H4 receptor has been shown to modulate inflammatory cell recruitment and function, making it a target of significant interest for therapeutic intervention in various inflammatory and immune disorders. These application notes provide an overview of the mechanism of action of JNJ-28610244 and a proposed protocol for its investigation in an in vivo model of acute inflammation.

Mechanism of Action:

JNJ-28610244 exerts its effects by binding to and activating the histamine H4 receptor, a G protein-coupled receptor (GPCR). In vitro studies using human neutrophils have demonstrated that JNJ-28610244 is a potent inhibitor of adhesion-dependent degranulation. This inhibitory effect is achieved through the blockade of Mac-1-dependent activation of p38 mitogen-activated protein kinase (MAPK), a critical signaling molecule controlling neutrophil degranulation[2]. By inhibiting neutrophil degranulation, JNJ-28610244 can potentially reduce the release of pro-inflammatory mediators and proteolytic enzymes at sites of inflammation, thereby attenuating the inflammatory response.

Signaling Pathway of JNJ-28610244 in Human Neutrophils

Caption: JNJ-28610244 signaling pathway in neutrophils.

Proposed In Vivo Experimental Model: Carrageenan-Induced Paw Edema in Rodents

This protocol describes a widely used model of acute inflammation to evaluate the in vivo efficacy of JNJ-28610244.

Objective: To assess the anti-inflammatory effects of JNJ-28610244 in a rodent model of carrageenan-induced paw edema.

Materials:

-

JNJ-28610244

-

Vehicle (e.g., saline, 0.5% methylcellulose)

-

Lambda-Carrageenan (1% w/v in sterile saline)

-

Male Wistar rats or Swiss albino mice (6-8 weeks old)

-

Pletysmometer or digital calipers

-

Syringes and needles for administration

Experimental Protocol:

-

Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.

-

Grouping: Randomly divide animals into the following groups (n=6-8 per group):

-

Vehicle Control

-

JNJ-28610244 (low dose)

-

JNJ-28610244 (medium dose)

-

JNJ-28610244 (high dose)

-

Positive Control (e.g., Indomethacin)

-

-

Drug Administration: Administer JNJ-28610244 or vehicle via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before the induction of inflammation.

-

Induction of Paw Edema:

-

Measure the initial paw volume/thickness of the right hind paw of each animal using a plethysmometer or calipers.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

-

Measurement of Paw Edema: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group.

-

Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences between groups.

-

Experimental Workflow for Carrageenan-Induced Paw Edema Model

Caption: Workflow for evaluating JNJ-28610244 in paw edema.

Data Presentation

The quantitative data from the proposed in vivo experiment can be summarized in the following table for clear comparison.

| Treatment Group | Dose | Route of Administration | Paw Volume Increase (%) at 3h (Mean ± SEM) | Edema Inhibition (%) |

| Vehicle Control | - | i.p. | 65.2 ± 5.4 | - |

| JNJ-28610244 | 1 mg/kg | i.p. | 50.1 ± 4.8 | 23.2 |

| JNJ-28610244 | 10 mg/kg | i.p. | 35.8 ± 3.9 | 45.1 |

| JNJ-28610244 | 30 mg/kg | i.p. | 22.5 ± 2.7 | 65.5 |

| Indomethacin | 10 mg/kg | p.o. | 28.3 ± 3.1 | 56.6 |

| Note: Data presented are hypothetical for illustrative purposes. *p<0.05, *p<0.01 compared to Vehicle Control. |

JNJ-28610244, as a selective histamine H4 receptor agonist, presents a valuable tool for investigating the role of H4R in inflammatory processes. The provided protocols and diagrams offer a framework for researchers to design and execute in vivo studies to explore the therapeutic potential of targeting the H4 receptor pathway. Further investigations into other chronic inflammatory models and detailed pharmacokinetic/pharmacodynamic studies will be crucial to fully elucidate the in vivo profile of JNJ-28610244.

References

Application Notes and Protocols for JNJ-28610244 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin.[1] This receptor plays a crucial role in modulating inflammatory and immune responses, making it a significant target for therapeutic intervention in various diseases.[2] Activation of H4R has been shown to mediate a range of cellular responses, including chemotaxis, cytokine and chemokine production, and degranulation in immune cells such as mast cells, eosinophils, neutrophils, dendritic cells, and T cells.[2][3] These application notes provide detailed protocols for utilizing JNJ-28610244 to study H4R-mediated effects in various in vitro cell culture systems.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for JNJ-28610244 and related compounds in various cell-based assays. This information is crucial for designing experiments and interpreting results.

| Compound | Parameter | Cell Type | Assay | Value | Reference |

| JNJ-28610244 | pKi | - | Receptor Binding | 7.3 | [1] |

| JNJ-28610244 | pEC50 | - | Functional Assay | 7.0 | [1] |

| JNJ-28610244 | Concentration Range | Human Neutrophils | Inhibition of Degranulation | 0.1 - 10 µM | [4] |

| Histamine | EC50 | Human Eosinophils | Chemotaxis | 83 nM | [5][6] |

| Histamine | EC50 | Human Eosinophils | Shape Change | 19 nM | [6] |

| JNJ 7777120 (H4R Antagonist) | IC50 | Human Eosinophils | Inhibition of Histamine-induced Chemotaxis | 86 nM | [5][6] |

| JNJ 7777120 (H4R Antagonist) | IC50 | Human Eosinophils | Inhibition of Histamine-induced Shape Change | 0.3 µM | [6] |

Signaling Pathways and Experimental Workflow

Activation of the histamine H4 receptor by an agonist like JNJ-28610244 initiates a cascade of intracellular signaling events. The specific pathway can vary depending on the cell type and the G protein to which the receptor is coupled.

Caption: H4R Signaling Pathway.

A typical experimental workflow for studying the effects of JNJ-28610244 in cell culture involves several key steps, from cell preparation to data analysis.

Caption: Experimental Workflow.

Experimental Protocols

Protocol 1: Eosinophil Chemotaxis Assay

This protocol is designed to assess the effect of JNJ-28610244 on the migration of eosinophils.

Materials:

-

Human eosinophils (isolated from peripheral blood)

-

RPMI 1640 medium supplemented with 10% FBS

-

JNJ-28610244

-

Chemotaxis chambers (e.g., Transwell inserts with 5 µm pore size)

-

24-well plates

-

Calcein-AM (for cell labeling)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Isolate human eosinophils from peripheral blood using a suitable method (e.g., negative selection with magnetic beads). Resuspend the cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of JNJ-28610244 in DMSO. Further dilute the stock solution in assay medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

-

Assay Setup:

-

Add 600 µL of assay medium containing different concentrations of JNJ-28610244 to the lower wells of a 24-well plate. Use medium without the compound as a negative control.

-

Label the eosinophils with Calcein-AM according to the manufacturer's instructions.

-

Add 100 µL of the labeled eosinophil suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

-

Data Acquisition:

-

After incubation, carefully remove the Transwell inserts.

-

Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

-

-

Data Analysis: Calculate the percentage of migrated cells for each concentration of JNJ-28610244 relative to the total number of cells added. Determine the EC50 value by plotting the percentage of migration against the log concentration of JNJ-28610244.

Protocol 2: Mast Cell Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration in mast cells upon stimulation with JNJ-28610244.

Materials:

-

Human mast cell line (e.g., LAD2 or HMC-1) or primary human mast cells

-

Culture medium appropriate for the chosen cell line

-

JNJ-28610244

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid (to prevent dye leakage)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed the mast cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in HBSS with HEPES.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Compound Preparation: Prepare a stock solution of JNJ-28610244 in DMSO. Prepare serial dilutions in HBSS with HEPES to achieve the desired final concentrations.

-

Data Acquisition:

-

Place the plate in a fluorescence plate reader capable of kinetic reads and automated injection.

-

Establish a stable baseline fluorescence reading for each well.

-

Inject the different concentrations of JNJ-28610244 into the wells.

-

Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of JNJ-28610244 and plot it against the log concentration to determine the EC50 value.

Protocol 3: Mast Cell Degranulation and Cytokine Release Assay

This protocol assesses the ability of JNJ-28610244 to induce the release of granular contents (e.g., β-hexosaminidase) and cytokines from mast cells.

Materials:

-

Human mast cell line or primary mast cells

-

Appropriate culture medium

-

JNJ-28610244

-

Tyrode's buffer (or other suitable buffer for degranulation)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (for β-hexosaminidase assay)

-

Triton X-100 (for cell lysis)

-

ELISA kits for specific cytokines of interest (e.g., IL-6, TNF-α, IL-8)

-

96-well plates

-

Spectrophotometer (for β-hexosaminidase assay)

-

Plate reader for ELISA

Procedure:

-

Cell Stimulation:

-

Wash the mast cells and resuspend them in Tyrode's buffer.

-

Aliquot the cells into a 96-well plate.

-

Add different concentrations of JNJ-28610244 to the wells and incubate at 37°C for 30-60 minutes for degranulation, or for longer periods (e.g., 6-24 hours) for cytokine release.

-

-

Degranulation Assay (β-hexosaminidase release):

-

After the short incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant.

-

To measure the total β-hexosaminidase content, lyse the cells in a separate set of wells with Triton X-100.

-

Add the supernatant and cell lysates to a new plate containing the p-nitrophenyl-N-acetyl-β-D-glucosaminide substrate.

-

Incubate at 37°C until a yellow color develops.

-

Stop the reaction and read the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release.

-

-

Cytokine Release Assay:

-

After the longer incubation for cytokine release, centrifuge the plate and collect the supernatant.

-

Measure the concentration of specific cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: For degranulation, plot the percentage of release against the log concentration of JNJ-28610244 to determine the EC50. For cytokine release, present the data as the concentration of each cytokine produced at different concentrations of the agonist.

Conclusion

JNJ-28610244 serves as a valuable pharmacological tool for investigating the role of the histamine H4 receptor in various physiological and pathological processes. The protocols outlined in these application notes provide a framework for studying H4R-mediated cellular responses in key immune cell types. Researchers can adapt these methods to their specific experimental needs to further elucidate the function of this important receptor and to explore its potential as a therapeutic target.

References

- 1. JNJ-28610244 | Histamine H4 agonist | Probechem Biochemicals [probechem.com]